![molecular formula C47H70O14 B108138 Avermectin B1b CAS No. 65195-56-4](/img/structure/B108138.png)
Avermectin B1b
Übersicht
Beschreibung
Avermectin B1b is a minor component (less than 20%) of a commercially available anthelmintic used to control parasitic nematodes in livestock . It is a part of the avermectins, a series of drugs and pesticides used to treat parasitic worm infestations and to reduce insect pests . These naturally occurring compounds are generated as fermentation products by Streptomyces avermitilis, a soil actinomycete .
Synthesis Analysis
Avermectin B1b is produced by Streptomyces avermitilis through a complicated process . The production of avermectin by Streptomyces avermitilis involves the use of various carefully controlled broths . The weak activity of the enzyme BLC limits the mass production of avermectin glucoside for field applications .
Molecular Structure Analysis
Avermectins are a family of four closely-related major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b). Avermectin B1b contains an isopropyl residue in the 25-position .
Chemical Reactions Analysis
The analytical method for the determination of Avermectin B1a, Avermectin B1b, and 8,9-Z Avermectin B1a in water involves High-Performance Liquid Chromatography with Mass Spectrometric Detection .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Avermectin B1b is part of the avermectin family of compounds, which are known for their anthelmintic and insecticidal properties. In pharmacology, Avermectin B1b has been studied for its potential in treating various parasitic infections. It operates by enhancing the effects of glutamate on invertebrate-specific gated chloride channels, leading to paralysis and death of the parasite . Research has also explored its therapeutic and toxic dosages, mechanism of action, and biological effects, including potential anticancer, anti-diabetic, and antiviral activities .
Agricultural Applications
In agriculture, Avermectin B1b is utilized as a bio-based pesticide against parasitic nematodes on crops like cucumber plants. It has shown effectiveness in reducing egg hatching and larval development of root-knot nematodes, which are among the most destructive plant pathogens . Its role in crop protection and the enhancement of production through optimized fermentation conditions are key areas of interest .
Veterinary Science
Avermectin B1b is widely used in veterinary medicine for the control of gastrointestinal roundworms and ectoparasites. It is part of the broader avermectin family, which includes drugs like ivermectin, used to treat conditions such as onchocerciasis and lymphatic filariasis in humans. The safety evaluation of avermectins in animals, including their potential nephrotoxicity, hepatotoxicity, neurotoxicity, reproductive toxicity, and endocrine disruption, is a critical aspect of veterinary research .
Biotechnology Research
In biotechnological research, Avermectin B1b production has been enhanced through various methods, including genetic engineering and optimization of precursor supply genes. High-throughput screening techniques aided by fluorescence-activated cell sorting have been developed to improve the efficiency of producing avermectin . These advancements contribute to the increased yield of Avermectin B1b for industrial applications.
Environmental Applications
The environmental impact of avermectins, including Avermectin B1b, is a growing concern. Studies have focused on their toxicity to non-target organisms such as plants and soil invertebrates. Avermectins can be harmful to these organisms, and their prudent use is recommended to reduce negative effects on the environment .
Industrial Uses
Avermectin B1b, as part of the abamectin formulation, is used industrially as both an insecticide and anthelmintic. It is effective against a broad range of pests and is a natural fermentation product of Streptomyces avermitilis. The industrial production and application of Avermectin B1b are significant due to its potent anthelmintic and insecticidal properties .
Safety And Hazards
Zukünftige Richtungen
Avermectin B1b, as part of the avermectins, continues to surprise and excite scientists, offering more and more promise to help improve global public health by treating a diverse range of diseases . Its unexpected potential as an antibacterial, antiviral, and anti-cancer agent is particularly extraordinary .
Eigenschaften
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKERYTFURFGA-PVVXTEPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058239 | |
Record name | Avermectin B1b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abamectin B1B | |
CAS RN |
65195-56-4 | |
Record name | Avermectin B1b | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abamectin component b1b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin B1b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABAMECTIN B1B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.